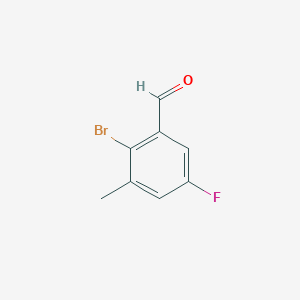

2-Bromo-5-fluoro-3-methylbenzaldehyde

Übersicht

Beschreibung

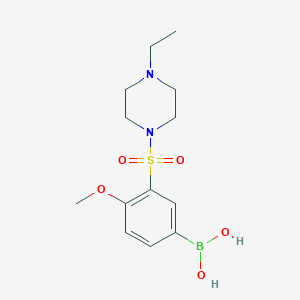

“2-Bromo-5-fluoro-3-methylbenzaldehyde” is a chemical compound with the linear formula BrC6H4(F)CHO . It has a molecular weight of 203.01 . This compound is used as a precursor for the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “2-Bromo-5-fluoro-3-methylbenzaldehyde” can be achieved by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . It can also be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . Another key synthetic step involves a Wittig reaction using various heterocyclic aldehydes .Molecular Structure Analysis

The molecular structure of “2-Bromo-5-fluoro-3-methylbenzaldehyde” can be represented by the SMILES stringFc1ccc(Br)c(C=O)c1 . The InChI key for this compound is CJUCIKJLMFVWIS-UHFFFAOYSA-N . Chemical Reactions Analysis

This compound can undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . It can also participate in the Ullmann-type reaction .Physical And Chemical Properties Analysis

“2-Bromo-5-fluoro-3-methylbenzaldehyde” is a white to cream-colored crystalline powder . It has a melting point range of 51-56 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis of Related Compounds

2-Bromo-5-fluoro-3-methylbenzaldehyde is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a process that includes bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification (Chen Bing-he, 2008). Similarly, it plays a role in the synthesis of 10‐Aryl‐ and 10‐(Arylmethyl)acridin-9(10H)‐ones through a reaction involving 1-fluoro-2-lithiobenzenes and subsequent oxidation of alcohols (K. Kobayashi et al., 2013).

Spectroscopic and Computational Studies

In spectroscopic studies, related compounds like 5-Fluoro-2-Methylbenzaldehyde have been analyzed using FT-IR and FT-Raman spectra. These studies involve complete vibrational assignment and analysis of the fundamental modes of vibrations, along with density functional theory calculations (Sehar Iyasamy et al., 2016).

Process Improvement in Synthesis

The compound is also significant in the process improvement of drug discoveries. An example is the improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, where the original synthesis was enhanced by reducing isolation processes and increasing yield while maintaining purity (K. Nishimura, T. Saitoh, 2016).

Crystal Structure and Molecular Properties

The molecular structure and properties of related compounds, such as 2-fluoro-4-bromobenzaldehyde, have been investigated using techniques like X-ray diffraction and vibrational spectroscopy. These studies offer insights into molecular dimer formation and characteristic frequencies (Mahir Tursun et al., 2015).

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, harmful in contact with skin, harmful if inhaled, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRYXNAZBWKKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-3-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)